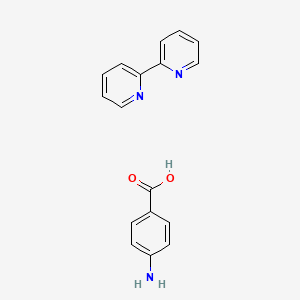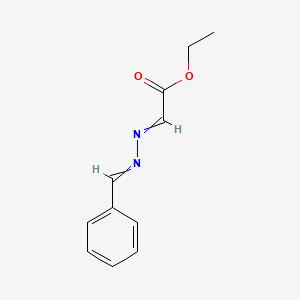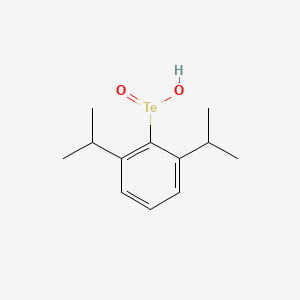
4-Aminobenzoic acid;2-pyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoic acid;2-pyridin-2-ylpyridine is a compound with the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol . It is a combination of 4-aminobenzoic acid and 2-pyridin-2-ylpyridine, both of which are known for their significant roles in various chemical and biological processes.
Vorbereitungsmethoden
The synthesis of 4-aminobenzoic acid;2-pyridin-2-ylpyridine involves the combination of 4-aminobenzoic acid and 2-pyridin-2-ylpyridine through various synthetic routes. One common method involves the condensation of 4-aminobenzoic acid with 2,3-diaminopyridine in the presence of polyphosphoric acid . This reaction yields 4-(1H-imidazo[4,5-b]pyridin-2-yl)aniline, which can be further treated with diethyl ethoxymethylenemalonate in absolute ethanol to obtain the desired compound .
Analyse Chemischer Reaktionen
4-Aminobenzoic acid;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Condensation: The compound can form Schiff bases through condensation reactions with aromatic aldehydes.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoic acid;2-pyridin-2-ylpyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-aminobenzoic acid;2-pyridin-2-ylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folate in bacteria . This inhibition leads to the disruption of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzoic acid;2-pyridin-2-ylpyridine can be compared with other similar compounds such as:
4-Aminobenzoic acid (PABA): Known for its role in the synthesis of folate in bacteria and its use in sunscreen formulations.
2-Pyridin-2-ylpyridine: A versatile ligand used in coordination chemistry and the development of metal-organic frameworks.
The uniqueness of this compound lies in its combined structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
781671-16-7 |
|---|---|
Molekularformel |
C17H15N3O2 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
4-aminobenzoic acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H7NO2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;8-6-3-1-5(2-4-6)7(9)10/h1-8H;1-4H,8H2,(H,9,10) |
InChI-Schlüssel |
UQUDNLJQFOIDRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14211059.png)

![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)

![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)



![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)
